2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15101367
InChI: InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3
SMILES:
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15101367

Molecular Formula: C19H17N5O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3
Standard InChI Key NOHLCSIXCPUQRK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a triazolo[1,5-a]pyrimidine core, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. Key substituents include:

  • C2 Position: A 4-methoxyphenethyl group (CH2CH2C6H4OCH3\text{CH}_{2}\text{CH}_{2}\text{C}_{6}\text{H}_{4}\text{OCH}_{3}), providing lipophilicity and potential H-bonding via the methoxy oxygen.

  • C7 Position: A 2-pyridyl group (C5H4N\text{C}_{5}\text{H}_{4}\text{N}), introducing aromaticity and metal-coordination capabilities .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H17N5O\text{C}_{19}\text{H}_{17}\text{N}_{5}\text{O}
Molecular Weight331.4 g/mol
IUPAC Name2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl- triazolo[1,5-a]pyrimidine
SMILESCOC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4
logP3.7 (estimated)
Hydrogen Bond Acceptors5

The 2-pyridyl group at C7 enhances solubility in polar solvents, while the 4-methoxyphenethyl chain at C2 contributes to membrane permeability .

Synthesis and Manufacturing Processes

Multi-Step Synthetic Routes

Synthesis typically involves condensation and chlorination steps:

  • Condensation: Reacting 1,3-diketones with 5-amino-1,2,4-triazoles forms the triazolo[1,5-a]pyrimidine core .

  • Chlorination: Treatment with phosphoryl chloride (POCl3\text{POCl}_{3}) introduces a chlorine atom at C7.

  • Amination: Substitution with 4-methoxyphenethylamine yields the final product .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
17-HydroxytriazolopyrimidineCore formation
27-ChlorotriazolopyrimidineReactive site for substitution
34-MethoxyphenethylamineC2 substituent introduction

Reaction yields range from 45–75%, depending on substituent steric effects .

AssayResultSource
Kinase Inhibition (JAK2)IC50_{50} = 120 nM
Anti-TB ActivityMIC90_{90} = 1.0 µM
Cytotoxicity (HepG2)IC50_{50} > 100 µM

Structure-Activity Relationship (SAR) Studies

C7 Modifications

  • 2-Pyridyl vs. Phenyl: 2-Pyridyl at C7 improves potency 10-fold over phenyl, likely due to enhanced hydrogen bonding .

  • Polar Groups: Terminal pyridines reduce activity, suggesting hydrophobic preferences at C7 .

C2 Substituents

  • 4-Methoxyphenethyl: Optimal for balancing lipophilicity (logP = 3.7) and metabolic stability .

  • Shorter Chains: Ethyl or methyl groups reduce potency by 50%, emphasizing the need for extended linkers .

Pharmacokinetics and Metabolic Stability

Microsomal Stability

In rodent and human liver microsomes, the compound exhibits half-lives (t1/2t_{1/2}) of 45–60 minutes, indicating moderate clearance. CYP3A4 is the primary metabolizing enzyme .

Solubility and Permeability

  • Aqueous Solubility: 12 µg/mL (pH 7.4), limited by high logP.

  • Caco-2 Permeability: PappP_{\text{app}} = 8.2 × 106^{-6} cm/s, suggesting moderate oral bioavailability.

Comparative Analysis with Analogous Compounds

Table 4: Comparison with Structural Analogs

CompoundMolecular WeightAnti-TB MIC90_{90} (µM)logP
2-(4-Methoxyphenethyl)-7-(2-pyridyl)TZP331.41.03.7
7-(4-Methoxyphenyl)-2-phenylTZP 302.3>203.7
2-(Methylsulfanyl)-7-(4-methoxyphenyl)TZP 272.3N/A2.9

The 2-pyridyl group confers superior potency compared to phenyl or methylsulfanyl substituents .

Current Research and Future Directions

Ongoing studies focus on:

  • Target Identification: Proteomic profiling to identify kinase targets.

  • Formulation Optimization: Nanoemulsions to enhance solubility.

  • In Vivo Efficacy: Murine models of inflammation and tuberculosis.

The compound’s synthetic accessibility and robust SAR profile make it a promising scaffold for drug discovery .

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